molecular formula C11H15ClIN3S B2639527 N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide CAS No. 112519-80-9

N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide

Cat. No.: B2639527
CAS No.: 112519-80-9
M. Wt: 383.68
InChI Key: GNRQZXHSQMPDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide” is a chemical compound with the molecular formula C11H15ClIN3S and a molecular weight of 383.68 . It is available for purchase for research and development use.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 383.68 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Efficient Dehydrating Agent

N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride is a potent and mild dehydrating agent. It is instrumental in generating ketenes directly from carboxylic acids, which subsequently undergo cycloaddition reactions to form various compounds such as pyrimidinones, azetidinones, and [1]benzopyrano[3,2-c]pyridine-3,10[2H]diones (Singh et al., 1991).

Synthesis of β-lactams and Unsaturated Amides

N-[[(Chlorosulfinyl)oxy]-N-methylmethanaminium chloride also serves as a highly reactive condensing agent, providing an efficient route to azetidinones from β-amino acids and unsaturated amides from a variety of carboxylic acids (Prajapati & Sandhu, 1993).

Synthesis of Thieno[2,3-d]pyrimidines

The compound 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, upon reaction with various alkylants, results in the formation of thieno[2,3-d]pyrimidines and other amino-substituted pyrimidines, showcasing its versatility in chemical synthesis (Briel et al., 2002).

Photolytic Generation of Cations

4-Chloroaniline and its derivatives are photostable in non-polar media but undergo efficient photoheterolysis in polar media, leading to the generation of the corresponding triplet phenyl cations. This reactivity pattern is crucial for understanding the behavior of these compounds under light exposure (Guizzardi et al., 2001).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Properties

IUPAC Name

[[(4-chloroanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S.HI/c1-15(2)8-13-11(16-3)14-10-6-4-9(12)5-7-10;/h4-8H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRQZXHSQMPDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CN=C(NC1=CC=C(C=C1)Cl)SC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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